molecular formula C14H17N3O2 B11853990 3-(2-Methoxyphenyl)-1,4,7-triazaspiro[4.5]dec-3-en-2-one

3-(2-Methoxyphenyl)-1,4,7-triazaspiro[4.5]dec-3-en-2-one

Cat. No.: B11853990
M. Wt: 259.30 g/mol
InChI Key: NCEWPWBEBLCSOO-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)-1,4,7-triazaspiro[45]dec-3-en-2-one is a chemical compound known for its unique structure and properties It is a spiro compound, which means it has a bicyclic structure with a single atom common to both rings

Preparation Methods

The synthesis of 3-(2-Methoxyphenyl)-1,4,7-triazaspiro[4.5]dec-3-en-2-one involves multiple steps. One of the key intermediates in its synthesis is cis-8-Methoxy-1,3-diazaspiro[4.5]decane-2,4-dione. The synthetic route includes catalytic hydrogenation, oxidation, and the Bucherer–Bergs reaction with 4-methoxycyclohexan-1-one as the starting material . The overall yield of the compound can be optimized through hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation . Industrial production methods focus on optimizing these steps to achieve high yields and cost-effectiveness.

Chemical Reactions Analysis

3-(2-Methoxyphenyl)-1,4,7-triazaspiro[4.5]dec-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the molecule.

    Reduction: Reducing agents are used to remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction involves replacing one functional group with another. Common reagents include halogens and nucleophiles.

    Hydrolysis: This reaction involves breaking chemical bonds through the addition of water.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis can lead to the formation of carboxylic acids or alcohols, while oxidation can produce ketones or aldehydes.

Scientific Research Applications

3-(2-Methoxyphenyl)-1,4,7-triazaspiro[4.5]dec-3-en-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Methoxyphenyl)-1,4,7-triazaspiro[4.5]dec-3-en-2-one involves its interaction with specific molecular targets. For instance, it acts as an ACC inhibitor, interrupting lipid biosynthesis in insects . This makes it effective against piercing-sucking insects like aphids, mites, and whiteflies. The compound is systemic, meaning it can be transported throughout the plant, providing comprehensive protection .

Comparison with Similar Compounds

3-(2-Methoxyphenyl)-1,4,7-triazaspiro[4.5]dec-3-en-2-one can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific molecular interactions and the range of applications it offers in various fields.

Properties

Molecular Formula

C14H17N3O2

Molecular Weight

259.30 g/mol

IUPAC Name

3-(2-methoxyphenyl)-1,4,9-triazaspiro[4.5]dec-3-en-2-one

InChI

InChI=1S/C14H17N3O2/c1-19-11-6-3-2-5-10(11)12-13(18)17-14(16-12)7-4-8-15-9-14/h2-3,5-6,15H,4,7-9H2,1H3,(H,17,18)

InChI Key

NCEWPWBEBLCSOO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NC3(CCCNC3)NC2=O

Origin of Product

United States

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